2-Amino-6-methoxypyrazine
Overview
Description
“2-Amino-6-methoxypyrazine” is a chemical compound with the molecular formula C5H7N3O . It is also known by other names such as pyrazinamine, 6-methoxy, 6-methoxypyrazinamine, 6-methoxy-pyrazin-2-ylamine, 2-pyrazinamine, 6-methoxy, and others .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazine ring with an amino group at the 2-position and a methoxy group at the 6-position . The molecule has 19 atoms and 51 normal modes of vibrations . The intramolecular hydrogen bond formation can be correlated to the strong electrostatic interaction between the electro-negative atoms and electro-positive atoms .
Scientific Research Applications
Agricultural Chemicals in Groundwater
Research has shown that certain agricultural chemicals, including a variety of pyrazines, are related to land use, especially in groundwater contamination. This includes the use and detection of pyrazines in agricultural runoff and their impact on water quality (Kolpin, 1997).
Biosynthesis in Wine Grapes
Studies have focused on the biosynthesis of methoxypyrazines, including 2-amino-6-methoxypyrazine, in wine grapes. The research reveals insights into the metabolic pathways of these compounds, which significantly influence the flavor profile of wines (Lei et al., 2019).
Enantiodifferentiation in Various Species
Research has investigated the enantiomeric distribution of methoxypyrazines in different species, including plants and insects. This study is crucial for understanding the natural biosynthesis of these compounds (Legrum et al., 2014).
Role in Wine Flavor
Methoxypyrazines, including variations of this compound, are key to the herbaceous/green/vegetal sensory attributes in certain wine varieties. Research has identified specific genes and enzymes responsible for their synthesis in grape berries, impacting wine flavor (Dunlevy et al., 2013).
Olfactory Receptor Identification
Research has identified specific olfactory receptors for methoxypyrazines, helping to understand how these compounds contribute to odor discrimination in various species (Pelosi et al., 1982).
Analytical Methods in Wine Studies
Innovative methods have been developed for the quantitative analysis of methoxypyrazines in wines, contributing to understanding the impact of these compounds on wine aroma and flavor (Allen et al., 1994).
Viticulture and Enology
A comprehensive review discusses how viticultural and enological procedures affect the levels of methoxypyrazines in grapes, musts, and wines. This includes insights into how different practices in grape growing and wine making can influence these compounds (Sidhu et al., 2015).
Methoxypyrazine Biosynthesis Variables
Studies have explored how environmental factors, like light exposure and crop level, influence the biosynthesis of methoxypyrazines in Cabernet Sauvignon, affecting the final wine flavor (Dunlevy et al., 2013).
Safety and Hazards
2-Amino-6-methoxypyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Related compounds such as 2-amino-6-chloropyrazine have been found to interact with targets like cyclin-dependent kinase 2 .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazine derivatives, which can exhibit a wide range of biological functions including antibacterial, antiviral, and anticancer properties .
Result of Action
Related compounds have been found to exhibit a pronounced stimulating effect on plant growth .
Biochemical Analysis
Biochemical Properties
2-Amino-6-methoxypyrazine plays a key role as semiochemicals and important aroma compounds in foods . It is associated with green and earthy attributes and is responsible for the distinctive aroma properties of numerous vegetables . It also has a strong influence on the aroma of wines, where it is primarily grape-derived .
Cellular Effects
They are often used as pharmaceuticals and pesticides .
Molecular Mechanism
It is known that pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . The biosynthetic pathway of pyrazines has been of particular interest .
Temporal Effects in Laboratory Settings
Various methods have been developed and implemented to analyze the distribution of pyrazines in plants over time .
Dosage Effects in Animal Models
It is known that pyrazines are biosynthesized by micro-organisms, insects, and plants , suggesting that they may have effects in animal models.
Metabolic Pathways
It is known that pyrazines are biosynthesized by micro-organisms, insects, and plants . The biosynthetic pathway of pyrazines has been of particular interest .
Transport and Distribution
It is known that pyrazines are biosynthesized by micro-organisms, insects, and plants , suggesting that they may be transported and distributed within cells and tissues.
Subcellular Localization
It is known that pyrazines are biosynthesized by micro-organisms, insects, and plants , suggesting that they may be localized within specific subcellular compartments.
properties
IUPAC Name |
6-methoxypyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFNVCMGUHJLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406669 | |
Record name | 2-AMINO-6-METHOXYPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6905-47-1 | |
Record name | 2-AMINO-6-METHOXYPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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